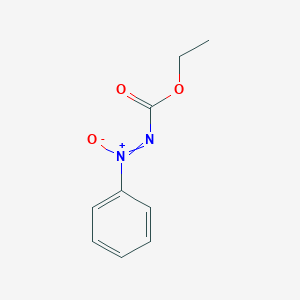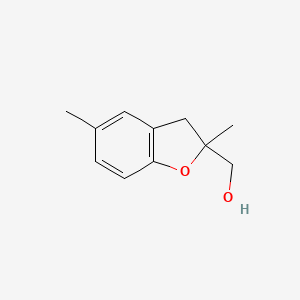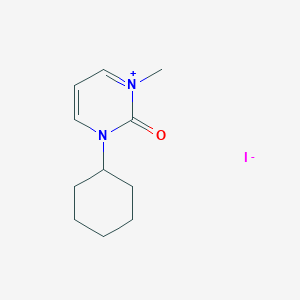
Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is an organic compound with the molecular formula C16H10 It is a derivative of benzene, where two benzene rings are connected by a 1,3-butadiene bridge, with a methyl group attached to each benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] typically involves the reaction of ethynylbenzene with specific reagents under controlled conditions. One common method includes the use of sodium hydride, magnesium bromide, and copper chloride as reagents, with tetrahydrofuran as the solvent. The reaction is carried out at temperatures ranging from -20°C to 25°C, yielding the desired product with a yield of approximately 60% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the benzene rings.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Diphenylbutadiyne: A structurally similar compound with two benzene rings connected by a butadiyne bridge.
Diphenyldiacetylene: Another related compound with a similar structure but different connectivity of the carbon atoms.
1,4-Diphenylbutadiyne: A compound with a similar backbone but different substituents on the benzene rings.
Uniqueness: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is unique due to the presence of the 1,3-butadiene bridge and the methyl groups on the benzene rings. These structural features confer distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
54948-51-5 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1-methyl-4-[4-(4-methylphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clé InChI |
KGLYHHCCIBZMLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


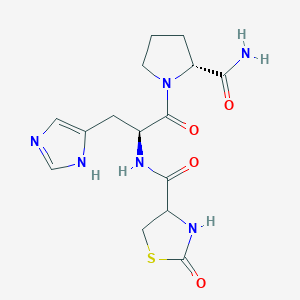
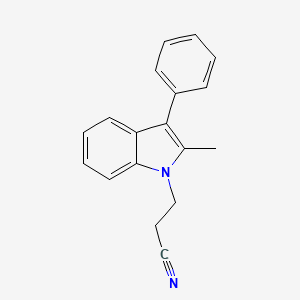
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)

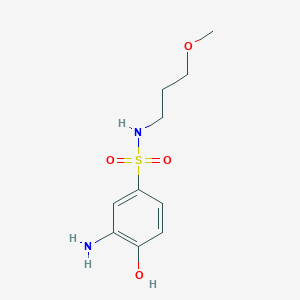
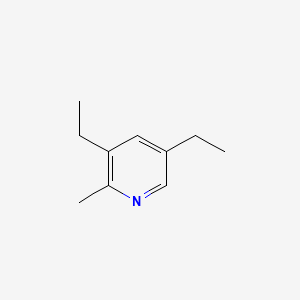
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
